Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist discovered through structure-based drug design. It exhibits high metabolic stability, solubility, and is suitable for various administration routes, making it a promising clinical candidate for acute migraine treatment.
Compound Description: D2AAK4 is a multi-target ligand identified through structure-based virtual screening that interacts with aminergic G protein-coupled receptors (GPCRs). It displays an atypical antipsychotic profile with low off-target affinity and demonstrates activity in animal models for hyperactivity, memory consolidation, and anxiety.
Compound Description: This series of compounds acts as T-type Ca2+ channel inhibitors. Structure-activity relationship studies identified the isopropyl substituent at the benzylic position as crucial for potent inhibitory activity. Notably, the absolute configuration of the benzylic position in these derivatives is opposite to that of Mibefradil, the first launched T-type Ca2+ channel blocker. One specific derivative, N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide (17f), effectively lowered blood pressure in hypertensive rats without inducing reflex tachycardia, a common adverse effect of traditional L-type Ca2+ channel blockers.
Compound Description: This compound exists in various crystalline forms, including Form B, which exhibits specific X-ray powder diffraction patterns. Pharmaceutical compositions containing this compound are being investigated for their potential use as anticancer agents, particularly in the treatment of breast, prostate, and stomach cancers.
Compound Description: MK-0974 is a potent, selective, and orally bioavailable CGRP receptor antagonist. It displays significant inhibitory activity against human and rhesus CGRP receptors, making it a potential therapeutic for acute migraine treatment.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.